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molecular formula C9H4ClF6N B8642794 (1Z)-2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]ethanimidoyl chloride CAS No. 61984-67-6

(1Z)-2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]ethanimidoyl chloride

Cat. No. B8642794
M. Wt: 275.58 g/mol
InChI Key: SFRNPQRPCXSFPZ-UHFFFAOYSA-N
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Patent
US04299831

Procedure details

A mixture of 27.48 g of phosphorus pentachloride and 30.84 g of 2,2,2-trifluoro-N-(2-trifluoromethylphenyl)-acetamide was stirred at 80° C. for 4 hours and was then allowed to cool. The mixture was distilled under reduced pressure to obtain 15.2 g of 2,2,2-trifluoro-N-(2-trifluoromethylphenyl)ethanimidoyl chloride with a boiling point of 85° C. at 30 mm Hg and a refractive index of nD21 =1.4297.
Quantity
27.48 g
Type
reactant
Reaction Step One
Quantity
30.84 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[F:7][C:8]([F:23])([F:22])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]([F:21])([F:20])[F:19])=O>>[F:7][C:8]([F:23])([F:22])[C:9]([Cl:2])=[N:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]([F:21])([F:20])[F:19]

Inputs

Step One
Name
Quantity
27.48 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
30.84 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC=C1)C(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C(=NC1=C(C=CC=C1)C(F)(F)F)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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